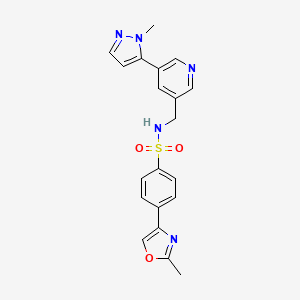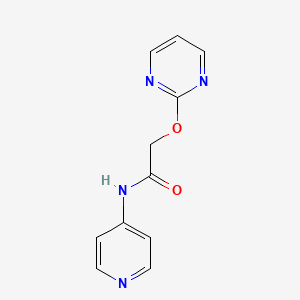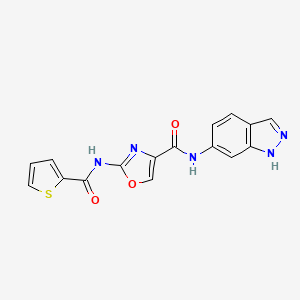![molecular formula C15H16N6O B2834799 N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide CAS No. 303145-77-9](/img/structure/B2834799.png)
N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide” is a chemical compound that belongs to the class of triazolopyrimidines . It has a linear formula of C20H19N5O2 and a molecular weight of 361.407 . Triazolopyrimidines are known for their versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a triazolopyrimidine core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also contains a methoxyphenyl group attached to the 7th position of the triazolopyrimidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 361.407 and a linear formula of C20H19N5O2 . More specific properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Researchers have developed potent synthesis protocols for triazolopyrimidines and evaluated their antimicrobial and antioxidant activities. These studies highlight the synthesis using specific protocols like the Biginelli reaction and organoiodine(III)-mediated synthesis, resulting in compounds with significant antibacterial properties against both Gram-positive and Gram-negative bacteria. These findings suggest a potential for developing new antimicrobial agents based on the triazolopyrimidine core structure (Gilava et al., 2020), (Kumar et al., 2009).
Enzyme-Linked Immunosorbent Assay Development
- A direct enzyme-linked immunosorbent assay (ELISA) was developed to quantify a herbicide in soil and water, showcasing the adaptability of related chemical structures in environmental monitoring applications. This demonstrates the broader utility of such compounds in scientific research beyond their biological activities (Parnell & Hall, 1998).
Synthesis and Biological Evaluation for Anti-inflammatory and Analgesic Effects
- The synthesis of novel triazolopyrimidine derivatives incorporating phenylsulfonyl moiety and their evaluation for analgesic and anti-inflammatory activities reveal the potential therapeutic applications of these compounds. This work contributes to the understanding of how structural modifications can influence biological activity, offering insights into the design of new drugs based on the triazolopyrimidine scaffold (Shaaban et al., 2008).
Antiasthma Agent Development
- Triazolopyrimidines were also explored for their potential as antiasthma agents, demonstrating their versatility and the wide range of biological activities that can be targeted through the modification of their chemical structure. This research underscores the importance of triazolopyrimidines in developing new therapeutic agents for respiratory conditions (Medwid et al., 1990).
Mecanismo De Acción
Target of Action
Compounds with a [1,2,4]-triazolo[1,5-a]pyrimidin-7 (4h)-one skeleton have shown remarkable anti-epileptic activities .
Mode of Action
It’s known that compounds with a [1,2,4]-triazolo[1,5-a]pyrimidin-7 (4h)-one skeleton have shown anti-epileptic activities . The preliminary structure–activity relationship (SAR) showed that the pyrimidine-7 (4H)-one motif is the necessary “active core” of anti-epileptic activity .
Biochemical Pathways
Compounds with similar structures have been found to have effects on neuronal firing, which persisted well beyond its half-life, indicating that it induces neuronal plasticity and may help with neuronal repair .
Result of Action
Compounds with similar structures have been found to reverse abnormal hippocampal neuronal activity, normalize dopamine neuron population activity, improve cognition, and normalize social interactions .
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-20(2)10-17-14-18-15-16-9-8-13(21(15)19-14)11-4-6-12(22-3)7-5-11/h4-10H,1-3H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMBSVVEDQZTRD-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2834717.png)


![Ethyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2834725.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2834726.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2834727.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2834730.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2834734.png)


![N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2834737.png)

